4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a benzoic acid moiety linked to a piperazine derivative, which is further substituted with a pyridine group. Such structural features suggest that this compound may exhibit interesting biological activities, particularly as a pharmaceutical agent.
The synthesis and characterization of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid are documented in various scientific literature, including patents and research articles focused on novel drug development and synthetic methodologies. Notably, its structural components indicate potential interactions with biological targets, making it a subject of interest in drug discovery.
This compound can be classified as:
The synthesis of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid typically involves multi-step organic reactions. Common methods include:
The synthetic pathway may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Key data related to its molecular structure includes:
The compound can participate in various chemical reactions typical for carboxylic acids and amides:
Reactivity studies often involve examining how this compound interacts with different reagents under varied conditions, which can provide insights into its potential applications in drug design.
The mechanism of action for 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is hypothesized based on its structural features. It may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes or modulate receptor activity, suggesting that this compound could potentially serve as an inhibitor or modulator in therapeutic contexts.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be used to assess purity and stability under various conditions.
The potential applications of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid include:
The compound 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid exemplifies a rationally designed hybrid scaffold integrating three pharmacologically significant moieties: a piperazine-2,3-dione core, a pyridinylmethyl substituent, and a benzoic acid terminal group. Its molecular architecture (C₁₈H₁₇N₃O₄; CID 44122396) features a central piperazine ring with adjacent carbonyl groups at N2 and N3, conferring planarity and hydrogen-bonding capacity [1] [2]. The pyridine ring, linked via a methylene bridge to N4 of the piperazine, introduces metal-coordination potential and basicity, while the benzoic acid moiety enables charge-based interactions or salt formation [1] [10].
Table 1: Molecular Properties of 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic Acid
Property | Value |
---|---|
IUPAC Name | 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid |
CAS Registry Number | 1170171-95-5 |
Molecular Formula | C₁₈H₁₇N₃O₄ |
Molecular Weight (g/mol) | 339.35 |
Key Pharmacophores | Piperazine-2,3-dione, Pyridinylmethyl, Benzoic acid |
Pharmacophoric analysis identifies three critical interaction zones:
Hybrid molecules incorporating piperazine, pyridine, and benzoic acid motifs exploit synergistic bioactivities inherent to these fragments. Piperazine derivatives exhibit broad neurological target engagement (e.g., serotonin/dopamine receptors), while pyridine rings frequently appear in kinase inhibitors and antimicrobial agents due to their metal-binding capability [2] [8]. Benzoic acid derivatives contribute to metabolic stability and facilitate molecular recognition through carboxylate-mediated hydrogen bonding [9] [10]. This triad architecture enhances target versatility across therapeutic areas:
Table 2: Bioactive Hybrid Scaffolds Containing Piperazine, Pyridine, and Benzoic Acid Motifs
Hybrid Scaffold | Reported Bioactivity | Structural Similarity | |
---|---|---|---|
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Intermediate in kinase inhibitors (e.g., Imatinib) | Shared benzoic acid-piperazine linkage | [10] |
4-(Piperazine-1-carbonyl)-benzoic acid | Building block for peptidomimetics | Carboxamide vs. methylene linker | [7] |
7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | p38 MAP kinase inhibition | Pyridine-heterocycle fusion | [8] |
The structural plasticity of these hybrids enables optimization for blood-brain barrier penetration (via log P modulation) or aqueous solubility (via ionizable groups), making them adaptable to CNS or peripheral targets [7] [10]. Additionally, commercial availability of precursors like 4-(piperazine-1-carbonyl)-benzoic acid underscores synthetic feasibility [7].
Despite the pharmacological relevance of piperazine-pyridine-benzoic acid hybrids, significant knowledge gaps exist regarding 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: